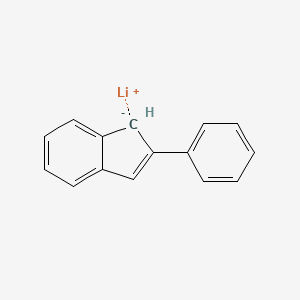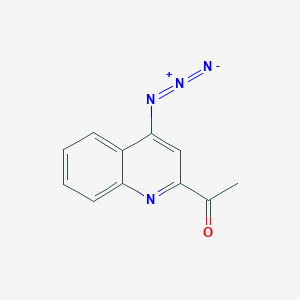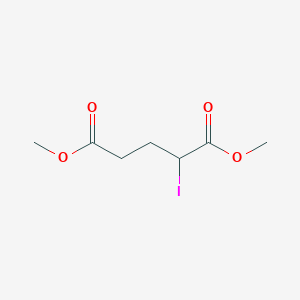
Pentanedioic acid, 2-iodo-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedioic acid, 2-iodo-, dimethyl ester is an organic compound with the molecular formula C7H11IO4 It is a derivative of glutaric acid, where two ester groups and an iodine atom are attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2-iodo-, dimethyl ester typically involves the esterification of glutaric acid derivatives followed by iodination. One common method includes the reaction of dimethyl glutarate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Pentanedioic acid, 2-iodo-, dimethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives such as amides, thioesters, or ethers.
Reduction: Formation of diols or alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Pentanedioic acid, 2-iodo-, dimethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of pentanedioic acid, 2-iodo-, dimethyl ester involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, allowing the formation of various substituted derivatives. The ester groups can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the carbon chain.
Comparación Con Compuestos Similares
Similar Compounds
Pentanedioic acid, dimethyl ester: A non-iodinated derivative with similar ester groups but lacking the iodine atom.
Pentanedioic acid, 2-oxo-, dimethyl ester: Contains a keto group instead of an iodine atom, leading to different reactivity and applications.
Pentanedioic acid, 2-methyl-, dimethyl ester: Contains a methyl group instead of an iodine atom, affecting its chemical properties and reactivity.
Uniqueness
Pentanedioic acid, 2-iodo-, dimethyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications. The iodine atom enhances the compound’s ability to undergo substitution reactions and serves as a useful functional group in synthetic chemistry.
Propiedades
Número CAS |
112221-13-3 |
|---|---|
Fórmula molecular |
C7H11IO4 |
Peso molecular |
286.06 g/mol |
Nombre IUPAC |
dimethyl 2-iodopentanedioate |
InChI |
InChI=1S/C7H11IO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4H2,1-2H3 |
Clave InChI |
OGGVELOUCXJSFM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(C(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
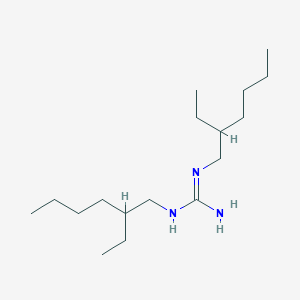

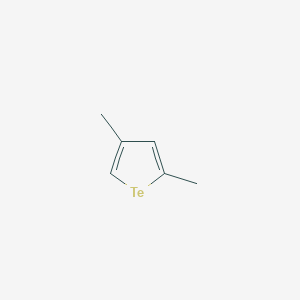
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)

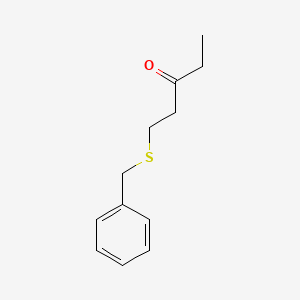
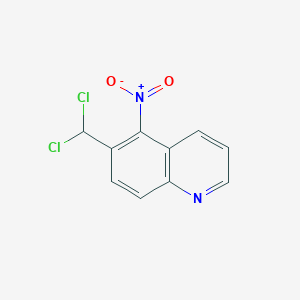
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
